AZD5099
Overview
Description
AZD-5099 is an antibacterial agent developed by AstraZeneca Pharmaceuticals Co., Ltd. It is a potent and selective inhibitor of bacterial topoisomerase II, which is crucial for bacterial DNA replication and cell division . This compound has shown significant efficacy against infections caused by Gram-positive and fastidious Gram-negative bacteria .
Preparation Methods
The synthesis of AZD-5099 involves the optimization of pyrrolamide topoisomerase II inhibitors. The synthetic route includes the incorporation of a pyrrolamide core structure, which is essential for its antibacterial activity . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for AZD-5099 would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
AZD-5099 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AZD-5099 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
AZD-5099 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of bacterial topoisomerase II and its effects on bacterial DNA replication.
Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industry: It may be used in the development of new antibacterial products and formulations.
Mechanism of Action
AZD-5099 exerts its antibacterial effects by inhibiting bacterial topoisomerase II, an enzyme that is essential for bacterial DNA replication and cell division. By binding to the ATP binding site of the enzyme, AZD-5099 prevents the enzyme from functioning properly, leading to the inhibition of bacterial growth and replication . The molecular targets of AZD-5099 include the GyrB and ParE subunits of bacterial type II topoisomerases .
Comparison with Similar Compounds
AZD-5099 is unique in its potent and selective inhibition of bacterial topoisomerase II. Similar compounds include:
DS-2969: Another topoisomerase II inhibitor with antibacterial activity.
Vancomycin: A clinically used antibiotic that targets bacterial cell wall synthesis.
Compound 28: A hydroxyisopropyl pyridazine compound with significant inhibitory effects on bacterial gyrase and topoisomerase IV.
Compared to these compounds, AZD-5099 has shown better bactericidal activities and lower frequencies of spontaneous resistance in bacterial infection models .
Properties
IUPAC Name |
2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxypiperidin-1-yl]-4-[[(2S)-1-methoxypropan-2-yl]carbamoyl]-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Cl2N5O6S/c1-9(8-33-3)24-19(30)16-17(20(31)32)35-21(27-16)28-6-5-11(12(7-28)34-4)26-18(29)15-14(23)13(22)10(2)25-15/h9,11-12,25H,5-8H2,1-4H3,(H,24,30)(H,26,29)(H,31,32)/t9-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHRAVDXGQUQM-WCQGTBRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NC(=C(S3)C(=O)O)C(=O)NC(C)COC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NC(=C(S3)C(=O)O)C(=O)N[C@@H](C)COC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907543-25-3 | |
Record name | AZD-5099 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907543253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 907543-25-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-5099 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BLU33GDV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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